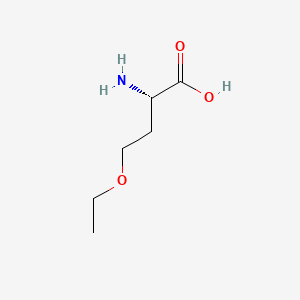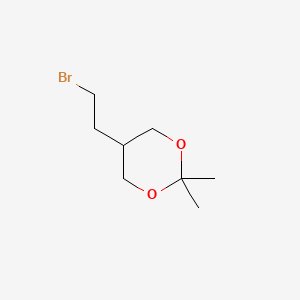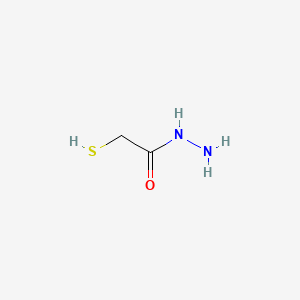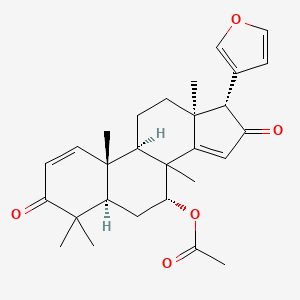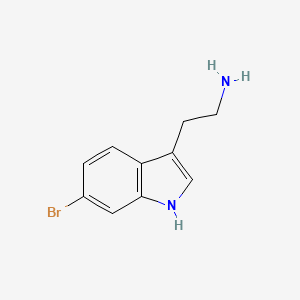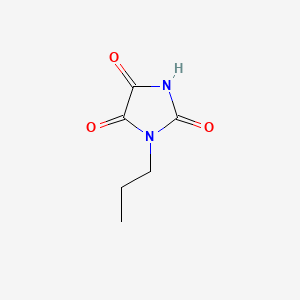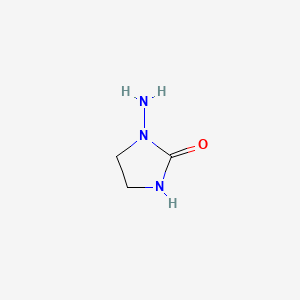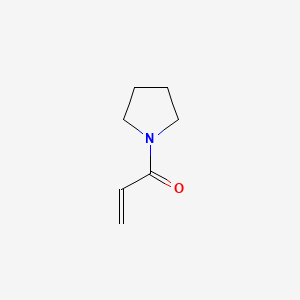
N-苯基吡啶-4-胺
描述
Synthesis Analysis
N-Phenylpyridin-4-amine can be synthesized through various methods, reflecting its versatility in chemical reactions. One approach involves the synthesis of N-substituted 3-amino-4-halopyridines, which are valuable intermediates for creating imidazopyridines and related heterocyclic systems. This synthesis highlights the compound's role as a critical intermediary in the formation of complex organic structures (Wilhelmsen, Clark, Chisholm, & Dixon, 2018).
Molecular Structure Analysis
The molecular structure of N-Phenylpyridin-4-amine has been elucidated through studies of its polymorphs. These studies reveal that the molecule can form two polymorphs, depending on the solvent used during crystallization. Both polymorphs exhibit similar molecular structures, with notable conjugation between the pyridyl rings and the nitrogen atom's lone pairs, and they form similar sheet structures characterized by zigzag hydrogen bonds (Okuno & Umezono, 2014).
Chemical Reactions and Properties
N-Phenylpyridin-4-amine participates in various chemical reactions, showcasing its reactivity and functional group compatibility. Its involvement in fluorescence enhancement through the introduction of N-phenyl substituents to 4-aminostilbenes demonstrates the compound's significance in modifying electronic and photophysical properties. The N-phenyl derivatives exhibit high fluorescence quantum yields, attributed to their planar geometry and efficient charge-transfer character in the excited state (Yang, Chiou, & Liau, 2002).
Physical Properties Analysis
The physical properties of N-Phenylpyridin-4-amine, including its polymorphism, contribute to its stability and reactivity. Polymorph I, obtained from acetonitrile, is considered the most stable phase at room temperature, indicating the compound's robustness and potential for various applications (Okuno & Umezono, 2014).
Chemical Properties Analysis
The chemical properties of N-Phenylpyridin-4-amine, such as its ability to undergo fluorescence enhancement and participate in complex chemical reactions, underscore its utility in chemical synthesis and material science. Its role in facilitating the synthesis of N-substituted 3-amino-4-halopyridines exemplifies its utility as a precursor for synthesizing valuable heterocyclic compounds (Wilhelmsen, Clark, Chisholm, & Dixon, 2018).
科学研究应用
多态性研究
N-苯基吡啶-4-胺表现出多态性,根据所使用的溶剂不同形成不同的结构。Okuno和Umezono(2014)发现,从乙腈和四氢呋喃中获得的两种多形体具有类似的分子结构,但吡啶基和苯环与氮原子孤对的共轭方式存在差异。这些多形体通过锯齿状氢键形成片状结构,其中一种在室温下被认为更稳定(Okuno & Umezono, 2014)。
催化和化学合成
N-苯基吡啶-4-胺在催化中发挥作用。Chu等人(2014)描述了其在钯(II)催化的通过C–H活化的邻位芳基化中的应用,展示了其在形成具有良好官能团兼容性的邻位芳基化产物中的实用性。这一过程具有各种合成应用,包括在N-(4-甲基吡啶-2-基)-9H-咔唑,联苯-2-胺和其他化合物的形成中(Chu et al., 2014)。
取代咪唑吡啶的合成
N-苯基吡啶-4-胺被用于合成咪唑吡啶系统。Poorfreidoni和Ranjbar‐Karimi(2016)证明,将其与各种N-芳基酰胺反应可产生咪唑吡啶,展示了其在创建复杂分子结构中的多功能性(Poorfreidoni & Ranjbar‐Karimi, 2016)。
材料科学中的应用
N-苯基吡啶-4-胺在材料科学中找到应用,特别是在荧光材料的合成和表征中。Vezzu等人(2011)合成了一系列环金属配体,包括N-苯基吡啶-4-胺衍生物,在室温下在液体中表现出高发光性能。这项研究对于开发具有先进光物理性能的材料具有重要意义(Vezzu et al., 2011)。
有机化学中的光氧化还原催化
N-苯基吡啶-4-胺还在有机化学中的光氧化还原催化中发挥作用,这是一个重要的过程。Romero等人(2015)展示了基于光氧化还原的催化系统的使用,涉及N-苯基吡啶-4-胺,用于各种芳香族化合物的位选择性氨基化,这是合成药物化合物的关键方法(Romero et al., 2015)。
安全和危害
属性
IUPAC Name |
N-phenylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQSRQLSDPYGCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177509 | |
| Record name | N-Phenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylpyridin-4-amine | |
CAS RN |
22961-45-1 | |
| Record name | N-Phenyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22961-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylpyridin-4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022961451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22961-45-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Phenyl-4-pyridinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH8VL8DN9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

